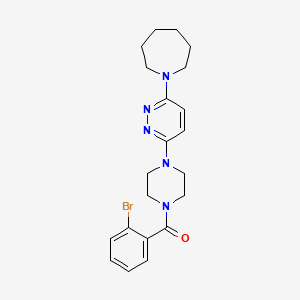
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromophenyl)methanone
Vue d'ensemble
Description
The chemical compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromophenyl)methanone is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
- However, pyridazinone derivatives have been shown to interact with various biological targets, including receptors, enzymes, and transporters . Further experimental studies would be needed to identify the precise targets for this compound.
- Without specific information about this compound, we can’t provide detailed insights into its mode of action. However, pyridazinone derivatives often modulate cellular processes by affecting signaling pathways, enzyme activities, or gene expression .
Target of Action
Mode of Action
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromophenyl)methanone in lab experiments is its potent activity against cancer cell lines and its potential as a novel anticancer agent. Additionally, the compound has shown promise in the treatment of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its relatively unknown mechanism of action, which may make it difficult to fully understand its effects.
Orientations Futures
There are several future directions for research related to (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromophenyl)methanone. One potential direction is to further investigate the compound's mechanism of action, which may provide insights into its therapeutic potential. Additionally, future studies may focus on optimizing the synthesis method to improve yield and purity of the final product. Finally, studies may investigate the compound's potential as a therapeutic agent in other fields, such as cardiovascular diseases.
Applications De Recherche Scientifique
The (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromophenyl)methanone compound has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular diseases. The compound has been shown to exhibit potent activity against certain cancer cell lines and has potential as a novel anticancer agent. In addition, the compound has been studied for its neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN5O/c22-18-8-4-3-7-17(18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-5-1-2-6-12-25/h3-4,7-10H,1-2,5-6,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJZOMXXVCFLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfonyl]prop-2-enenitrile](/img/structure/B3408740.png)
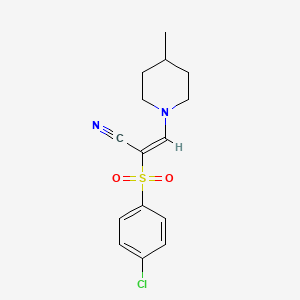
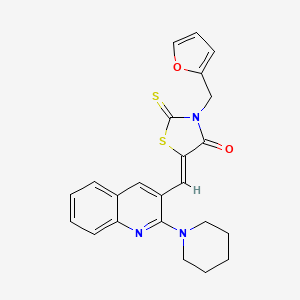
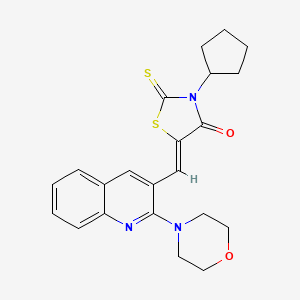
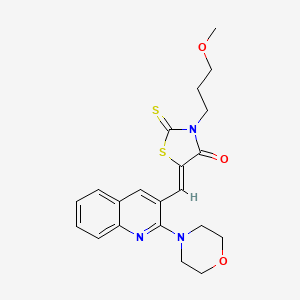
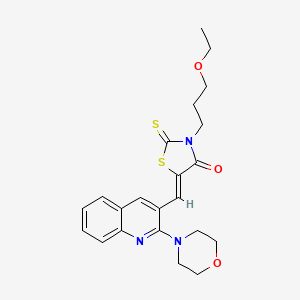
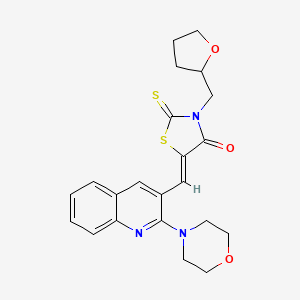
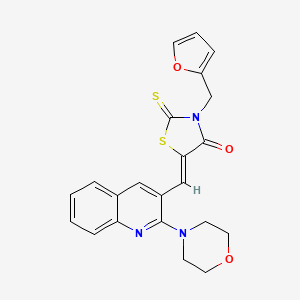
![N-benzyl-6-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B3408804.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylthio)phenyl)methanone](/img/structure/B3408815.png)
![3-(ethylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3408823.png)
![5-Chloro-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B3408830.png)
![5-Chloro-4-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B3408836.png)
![5-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B3408837.png)